

# Comparative Efficacy Analysis: FCE 28654 and Avasimibe

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FCE 28654 |           |
| Cat. No.:            | B10799444 | Get Quote |

A comprehensive comparison between the investigational compounds **FCE 28654** and avasimibe is not possible at this time due to a lack of publicly available information on **FCE 28654**. Extensive searches for "**FCE 28654**" did not yield any relevant scientific literature, clinical trial data, or experimental protocols concerning its mechanism of action or efficacy.

Therefore, this guide will focus on providing a detailed overview of the efficacy and mechanism of action of avasimibe, a well-documented Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor. The information presented below is intended for researchers, scientists, and drug development professionals.

## **Avasimibe: An Overview**

Avasimibe (CI-1011) is an inhibitor of both ACAT-1 and ACAT-2, enzymes responsible for the esterification of intracellular cholesterol. By blocking this process, avasimibe was initially investigated for its potential to prevent the formation of foam cells in atherosclerotic plaques and to lower plasma lipids. While its development for atherosclerosis was halted due to insufficient efficacy and potential for drug interactions, there is renewed interest in its potential as an anti-cancer agent.

### **Mechanism of Action**

Avasimibe's primary mechanism of action is the inhibition of ACAT enzymes. This leads to a decrease in the synthesis and storage of cholesteryl esters within cells. In the context of atherosclerosis, this was hypothesized to reduce the accumulation of lipids in macrophages,







thereby preventing their transformation into foam cells, a key component of atherosclerotic plaques.

Beyond ACAT inhibition, avasimibe has been shown to influence other cellular pathways. Notably, in some cancer cell lines, it has been observed to induce cell cycle arrest and apoptosis. Recent studies have also suggested its involvement in modulating the Wnt/β-catenin signaling pathway and activating the PPARy signaling pathway.







Click to download full resolution via product page



 To cite this document: BenchChem. [Comparative Efficacy Analysis: FCE 28654 and Avasimibe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799444#comparing-fce-28654-and-avasimibe-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com